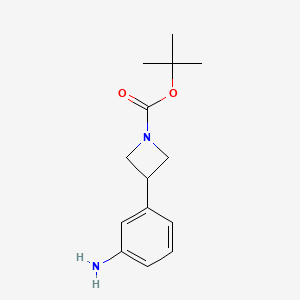
4,4-Diethoxy-1,1,1-trifluorobutan-2-one
Übersicht
Beschreibung
4,4-Diethoxy-1,1,1-trifluorobutan-2-one, also known as trifluoromethyl ketone, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid with a molecular formula of C8H11F3O3 and a molecular weight of 224.16 g/mol. This compound is widely used in various fields of research, including organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The exact mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one is not fully understood. However, studies have shown that the compound can interact with various enzymes and proteins in the body, leading to changes in their activity. These interactions can result in a range of biological effects, including anti-inflammatory and anti-tumor activity.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. In vitro studies have demonstrated the compound's ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the inflammatory response, and their inhibition has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,4-Diethoxy-1,1,1-trifluorobutan-2-one in lab experiments is its ability to enhance the biological activity of certain compounds. The 4,4-Diethoxy-1,1,1-trifluorobutan-2-onehyl group can increase the lipophilicity and metabolic stability of compounds, making them more effective in vivo. However, one limitation of using this compound is that it can be difficult to handle due to its high reactivity and potential toxicity.
Zukünftige Richtungen
There are several future directions for research involving 4,4-Diethoxy-1,1,1-trifluorobutan-2-one. One area of interest is the development of new synthetic methods for producing the compound. Researchers are also investigating the compound's potential for use in drug development, particularly in the development of anti-inflammatory and anti-tumor agents. Additionally, studies are being conducted to better understand the compound's mechanism of action and its interactions with various enzymes and proteins in the body.
Conclusion
In conclusion, this compound is a valuable compound in scientific research due to its unique properties. Its ability to enhance the biological activity of certain compounds and its potential for use in drug development make it an important area of study. As research continues, new applications and potential uses for this compound are likely to emerge.
Wissenschaftliche Forschungsanwendungen
The unique properties of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one have made it a valuable compound in various fields of scientific research. It is commonly used as a building block in organic synthesis, where it is used to create complex molecules with specific properties. The compound's 4,4-Diethoxy-1,1,1-trifluorobutan-2-onehyl group is of particular interest due to its ability to enhance the biological activity of certain compounds.
Eigenschaften
IUPAC Name |
4,4-diethoxy-1,1,1-trifluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O3/c1-3-13-7(14-4-2)5-6(12)8(9,10)11/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFVSOOKSANNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=O)C(F)(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677317 | |
| Record name | 4,4-Diethoxy-1,1,1-trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
333339-64-3 | |
| Record name | 4,4-Diethoxy-1,1,1-trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1502547.png)




![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl ethyl phosphate](/img/structure/B1502564.png)


![tert-Butyl 1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B1502567.png)
![6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B1502568.png)
![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl phosphate](/img/structure/B1502570.png)
![Sodium 2,3-dihydroxypropyl (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B1502572.png)